molecular formula C14H18N2O6 B7805717 Boc-2-Nitro-DL-phenylalanine

Boc-2-Nitro-DL-phenylalanine

Cat. No.: B7805717
M. Wt: 310.30 g/mol
InChI Key: BSHMNGMAJNWNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Unnatural Amino Acids in Contemporary Research

Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, have become indispensable tools in modern scientific research. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, and the development of new therapeutic agents. nih.govacs.org UAAs can introduce biophysical probes, such as fluorescent tags or photo-crosslinkers, to investigate protein interactions and conformational changes. nih.govnih.gov Furthermore, the unique side chains of UAAs can enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs. nih.gov

Overview of N-Protected Amino Acids in Organic Synthesis

The synthesis of peptides and other complex molecules containing amino acid building blocks relies heavily on the use of protecting groups. N-protected amino acids are crucial intermediates where the nucleophilic amino group is temporarily blocked to prevent unwanted side reactions during chemical transformations. orgsyn.org The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis. orgsyn.org It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an essential tool in multistep synthetic strategies, particularly in solid-phase peptide synthesis. orgsyn.orgchemimpex.com The use of Boc and other protecting groups allows for the controlled and sequential formation of peptide bonds, which is fundamental to creating peptides with a defined sequence. orgsyn.orgchemimpex.com

Historical Context of Phenylalanine Derivatives in Chemical Biology

Phenylalanine, an essential aromatic amino acid, was first identified in 1879 and synthesized in 1882. wikipedia.org Since its discovery, numerous derivatives of phenylalanine have been synthesized to explore structure-activity relationships and to develop new therapeutic agents. wikipedia.orgtandfonline.com The modification of the phenyl ring, for instance, has led to the creation of analogs with altered electronic and steric properties, influencing their biological activity. nih.govtandfonline.com The development of β-phenylalanine derivatives, for example, has been significant in medicinal chemistry, as these compounds can form more stable peptide structures. nih.govtandfonline.com The introduction of substituents such as nitro groups has been a key strategy to create photo-labile compounds or to modulate receptor binding and enzymatic activity. nih.govnih.gov This history of derivatization has paved the way for the synthesis and application of complex phenylalanine analogs like Boc-2-nitro-DL-phenylalanine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHMNGMAJNWNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of Boc 2 Nitro Dl Phenylalanine

Boc-2-nitro-DL-phenylalanine is a synthetically modified, non-proteinogenic amino acid. It is a derivative of the essential amino acid phenylalanine, characterized by two key modifications: the presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitro group (NO₂) at the ortho-position (position 2) of the phenyl ring. The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.

PropertyValue
IUPAC Name (2R,S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
CAS Number 116366-31-5 bldpharm.comaaronchem.comlookchem.com
Molecular Formula C₁₄H₁₈N₂O₆ bldpharm.comaaronchem.com
Molecular Weight 310.3 g/mol chemimpex.com
Appearance Powder lookchem.com

Synthesis and Handling

The synthesis of Boc-2-nitro-DL-phenylalanine typically involves two main steps: the nitration of phenylalanine to introduce the nitro group onto the aromatic ring, followed by the protection of the amino group with a Boc moiety. A common method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org

Due to the presence of the light-sensitive nitro group, the compound should be stored in a cool, dark place. For laboratory use, it is often handled as a solid powder.

Applications in Peptide Chemistry and Bio Inspired Materials

Utilization of Boc-2-Nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is a valuable reagent within this methodology, particularly in the Boc-based strategy. sigmaaldrich.compeptide.com

In SPPS, the primary function of the Boc group in this compound is to temporarily protect the alpha-amino group of the amino acid. chemimpex.compeptide.com This protection is crucial to prevent unwanted polymerization during the coupling step, where the carboxyl group of the incoming amino acid forms a peptide bond with the free amino group of the growing peptide chain attached to a solid resin. peptide.com

The synthesis cycle involves the following key steps:

Attachment: The first amino acid is anchored to a solid support resin. peptide.com

Deprotection: The Boc protecting group on the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.compeptide.compeptide.com This exposes the alpha-amino group for the next coupling reaction.

Coupling: The next amino acid, in this case, this compound, is activated and added to the reaction vessel to couple with the deprotected amino group of the peptide chain. peptide.com

Washing: Excess reagents and byproducts are washed away.

This cycle of deprotection, coupling, and washing is repeated to elongate the peptide chain until the desired sequence is achieved. peptide.com The Boc group is thus essential for the controlled, stepwise assembly of the peptide.

Two main strategies dominate SPPS: the Boc/Bzl approach and the Fmoc/tBu approach. peptide.com The choice between them depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

Boc Strategy: This method uses the acid-labile Boc group for temporary N-alpha protection and stronger acids like hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.comamericanpeptidesociety.org A key advantage is its effectiveness in synthesizing "difficult sequences," such as hydrophobic peptides prone to aggregation. peptide.com The acidic deprotection step protonates the newly exposed amine terminus, which can disrupt the hydrogen bonding that leads to aggregation. peptide.compeptide.com

FeatureBoc StrategyFmoc Strategy
Nα-ProtectionBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection ConditionAcid-labile (e.g., TFA) peptide.comamericanpeptidesociety.orgBase-labile (e.g., Piperidine) peptide.comaltabioscience.com
Final Cleavage/Side-Chain DeprotectionStrong Acid (e.g., HF) peptide.comaltabioscience.comMild Acid (e.g., TFA) altabioscience.com
OrthogonalityQuasi-orthogonal biosynth.comFully Orthogonal peptide.comaltabioscience.com
AdvantagesBetter for hydrophobic and aggregation-prone peptides. peptide.comMilder conditions, suitable for acid-sensitive peptides and automation. americanpeptidesociety.orgaltabioscience.com
DisadvantagesRequires harsh final cleavage conditions and specialized equipment. altabioscience.comThe basic deprotection step can sometimes cause issues with certain sequences.

The synthesis of complex architectures like cyclic and branched peptides often relies on the use of orthogonal protecting groups that allow for selective modification of the peptide while it is still attached to the resin. peptide.com While Fmoc chemistry is often favored for these applications due to its milder conditions, peptide.com the unique properties of 2-nitrophenylalanine can be strategically exploited.

A key feature of the 2-nitrophenylalanine residue is its ability to induce photocleavage of the adjacent peptide bond upon irradiation with UV light (around 365 nm). nih.govnih.gov This photocleavage results in a C-terminal carboxylate group and an N-terminal cinnoline (B1195905) ring. nih.govresearchgate.net This property provides a powerful tool for creating cyclic or branched structures in a spatially and temporally controlled manner. For instance, a linear peptide containing 2-nitrophenylalanine could be synthesized and then cyclized or branched via a light-induced cleavage and subsequent ligation step, offering precise control over the final molecular architecture.

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or bioactivity. The incorporation of unnatural amino acids like 2-nitrophenylalanine is a key strategy in this field. acs.orgmdpi.com

The primary way 2-nitrophenylalanine modulates bioactivity is through its photo-responsive nature. nih.gov By incorporating this amino acid, scientists can design "caged" peptides that are initially inactive. The biological activity can then be "switched on" at a specific location and time by exposing the peptide to UV light, which cleaves the peptide backbone and releases an active fragment. nih.govnovartis.com This method of photochemical activation offers precise control over biological processes and is a powerful technique for in vitro and in vivo studies. nih.gov

Furthermore, the introduction of this unnatural amino acid can enhance the peptide's resistance to degradation by proteolytic enzymes, thereby increasing its half-life and therapeutic potential. Studies have also shown that Boc-protected dipeptides containing phenylalanine can exhibit broad-spectrum antibacterial activity, suggesting another avenue through which the incorporation of its nitro-derivative could modulate or enhance biological function. nih.gov

Development of Bioconjugation Reagents and Strategies

The strategic placement of a 2-nitro-phenylalanine residue within a peptide sequence enables innovative methods for bioconjugation, primarily through light-induced reactions. This functionality allows for precise spatial and temporal control over peptide and protein activity, a key goal in chemical biology and therapeutic development.

This compound is a precursor to an amino acid that can be used to create photosensitive peptides. The incorporation of 2-nitrophenylalanine (2-NPA) into a peptide backbone renders the peptide susceptible to cleavage upon UV irradiation. nih.govnih.gov This photocleavage mechanism is a powerful tool for surface functionalization and ligand attachment. For instance, peptides containing 2-NPA can be immobilized on a surface, and subsequent exposure to light can release the peptide or a fragment of it, effectively altering the surface chemistry in a controlled manner.

A related application involves the use of photolabile protecting groups for solid-phase peptide synthesis on microarrays. The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, structurally similar to Boc-protected 2-nitrophenylalanine, is employed in photolithography to synthesize peptide arrays on surfaces like glass slides or chips. google.comresearchgate.net In this technique, UV light is used to selectively deprotect specific areas of the array, allowing for the stepwise synthesis of a high density of different peptide sequences. researchgate.net This method provides a powerful platform for studying protein-protein interactions, identifying enzyme substrates, and screening for bioactive peptides.

Furthermore, the nitro group itself offers a latent site for conjugation. While photocleavage is the more explored route, the chemical reduction of the nitro group to an amine (creating 2-aminophenylalanine) provides a reactive handle for attaching various molecules, such as fluorophores, drugs, or other peptides, using standard amine-reactive chemistries.

The ability to control the activity and integrity of peptides with light makes 2-nitrophenylalanine a key component in the engineering of targeted delivery systems. The "targeting" in this context is not necessarily a biological ligand-receptor interaction but rather the precise application of a light stimulus. nih.gov This allows for the activation of a therapeutic peptide or the release of a caged molecule at a specific time and location, minimizing off-target effects. nih.govresearchgate.net

This strategy has been conceptualized for various applications:

Photocaged Peptides: A biologically active peptide can be rendered inactive by synthesizing it with a 2-NPA residue at a critical position. The peptide remains dormant until it reaches the target tissue, where it can be activated by light. This is particularly useful for generating active proteins from inactive precursors, such as zymogens. nih.gov

Light-Triggered Release: Peptides containing 2-NPA can be used as photocleavable linkers to attach a drug or cargo molecule to a larger delivery vehicle, such as a polymer or nanoparticle. researchgate.net Upon irradiation, the linker is cleaved, releasing the payload at the desired site. This approach is being explored for creating photodegradable hydrogels for controlled drug delivery. researchgate.net

Stimuli-Responsive Cellular Uptake: Researchers have designed systems where a cationic, cell-penetrating peptide is neutralized by an anionic peptide sequence connected via a 2-NPA linker. The neutral complex has low cell permeability. However, upon light-induced cleavage of the linker, the cationic peptide is freed and can penetrate the cell membrane, delivering itself or an attached cargo. researchgate.net

PropertyDescriptionResearch Finding
Photocleavage Reaction Upon irradiation with UV light (e.g., 365 nm), the peptide backbone at the 2-NPA residue is cleaved. nih.govThe reaction produces a C-terminal carboxylate group and an N-terminal cinnoline group. nih.gov
Quantum Yield The efficiency of the photocleavage reaction.A cleavage efficiency of up to ~30% has been achieved in proteins, with near-quantitative cleavage in smaller model peptides. nih.gov
Stimulus External trigger for activation/release.UV light (approx. 365 nm). nih.gov

Fabrication of Self-Assembled Peptide Nanostructures

The self-assembly of short peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. While peptides containing phenylalanine are known to form a rich variety of architectures like nanotubes, fibrils, and spheres, specific data on the self-assembly of this compound is limited in scientific literature. nih.govresearchgate.net However, by examining related structures, we can infer the significant influence the ortho-nitro group would have on this process.

The self-assembly of phenylalanine-containing peptides, particularly the well-studied diphenylalanine (FF), is driven by a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic side chains. nih.govresearchgate.net These interactions lead to the formation of extended β-sheet-like structures that can organize into higher-order architectures such as nanotubes and nanofibrils.

The position of the nitro group on the phenylalanine ring is critical in dictating the final supramolecular architecture. The introduction of a bulky, electron-withdrawing nitro group at the ortho position (C2) of the phenyl ring imposes significant steric and electronic perturbations.

Steric Hindrance: The proximity of the nitro group to the peptide backbone can restrict the rotational freedom of the side chain and interfere with the close packing required for typical π-π stacking between aromatic rings. This steric clash would likely disrupt the formation of the highly ordered "aromatic zipper" that stabilizes many peptide nanostructures. nih.gov

Electronic Effects: The electron-withdrawing nature of the nitro group alters the quadrupole moment of the phenyl ring, influencing electrostatic and π-π stacking interactions. While a para-nitro substitution has been shown to strengthen the formation of well-ordered nanostructures, the effect of an ortho-nitro group is less predictable and is likely dominated by its steric hindrance. nih.gov

Hydrogen Bonding: The nitro group could potentially act as a hydrogen bond acceptor, introducing alternative, and possibly disruptive, intermolecular interactions that compete with the backbone hydrogen bonds essential for β-sheet formation.

These factors suggest that the supramolecular structures formed by peptides containing 2-nitrophenylalanine, if they form at all, may be less ordered or morphologically different (e.g., amorphous aggregates or less-defined fibrils) compared to their unsubstituted or para-substituted counterparts.

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Organic molecules, particularly those with push-pull electronic systems (an electron-donating group connected to an electron-withdrawing group via a π-conjugated system), are promising candidates.

Aromatic amino acids themselves exhibit third-order optical nonlinearities. researchgate.netresearchgate.net The introduction of a nitro group, a strong electron-withdrawing group, into the aromatic ring of phenylalanine can significantly enhance these properties. Research on hybrid nitropeptides has shown that they can exhibit nonlocal NLO effects, such as spatial self-phase modulation, where a laser beam passing through the material creates concentric rings. rsc.org However, this study did not specify the isomer of nitrophenylalanine used.

While there is a clear theoretical basis for expecting enhanced NLO properties from peptides containing 2-nitrophenylalanine, specific experimental data for materials derived from this particular isomer are not widely reported. The NLO response would be highly dependent on the supramolecular arrangement of the peptides in the solid state, as crystalline asymmetry is a key requirement for second-order NLO effects like second-harmonic generation. Given the likely disruption of crystalline packing by the ortho-nitro group, achieving materials with significant NLO properties from this compound would be a considerable challenge, requiring precise control over the self-assembly process.

Research Applications in Chemical Biology and Medicinal Chemistry

Engineering of Bioactive Peptides and Pharmaceutical Leads

Boc-2-Nitro-DL-phenylalanine serves as a crucial building block in the synthesis of peptides designed for therapeutic purposes. Its incorporation can modulate the biological activity and stability of these molecules.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. americanpeptidesociety.org Peptides that can mimic the natural substrates of enzymes are often designed to block their activity. americanpeptidesociety.org The incorporation of non-natural amino acids like 2-nitrophenylalanine derivatives is a strategy used to enhance the stability and efficacy of these peptide-based inhibitors. americanpeptidesociety.org The nitro group can introduce new electronic and steric properties that influence binding to the enzyme's active site, potentially leading to more potent and selective inhibition. While specific enzyme inhibitors built with this compound are a subject of ongoing research, the principles of peptide-based inhibitor design provide a strong rationale for its use. americanpeptidesociety.org

Feature of this compoundImplication for Enzyme Inhibitor Design
Boc Protecting Group Enables controlled solid-phase peptide synthesis of the inhibitor.
Nitro Group Can form specific interactions within the enzyme active site, potentially increasing binding affinity and specificity.
Phenylalanine Scaffold Mimics natural phenylalanine residues, allowing for competitive inhibition of enzymes that process aromatic amino acids.

Peptide-based therapeutics are being investigated for a range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.commit.edu These peptides can be designed to interact with specific receptors or to inhibit processes involved in disease progression. mit.edu For instance, peptides are being explored to interfere with the aggregation of proteins like amyloid-beta. bohrium.com The synthesis of such therapeutic peptides can utilize derivatives like this compound to enhance their properties. The introduction of the nitro group can alter the peptide's polarity and ability to cross the blood-brain barrier, a critical challenge in developing drugs for neurological conditions.

Targeted cancer therapies often rely on molecules that can specifically recognize and interact with cancer cells. Peptides are excellent candidates for this purpose due to their high specificity. ub.edu Researchers are synthesizing peptides that can bind to receptors overexpressed on tumor cells or interfere with signaling pathways that promote cancer growth. ub.edu The use of modified amino acids is a key strategy in the development of these oncological peptides. The incorporation of this compound can contribute to the creation of peptides with improved stability in the bloodstream and enhanced tumor-targeting capabilities.

Probing Structure-Activity Relationships in Biomacromolecules

Understanding how the structure of a protein relates to its function is a fundamental goal in biochemistry. The site-specific incorporation of unnatural amino acids is a powerful technique to probe these relationships.

A significant application of 2-nitrophenylalanine (the core structure of this compound without the Boc group) is its use as a photocleavable amino acid. nih.govnih.gov Researchers can synthesize a peptide or protein with 2-nitrophenylalanine incorporated at a specific position. nih.govnih.gov Upon exposure to UV light, the polypeptide backbone at the site of the modified amino acid is cleaved. nih.govnih.govresearchgate.net This technique allows for precise control over protein activation or deactivation, providing a powerful tool to study protein function with high spatial and temporal resolution. nih.govnih.gov The Boc-protected form is essential for the chemical synthesis of peptides containing this photocleavable unit. nih.gov

ParameterDescription
Incorporated Amino Acid 2-Nitrophenylalanine (derived from this compound during synthesis)
Stimulus for Cleavage UV light (e.g., 365 nm) nih.gov
Result of Cleavage Site-specific cleavage of the polypeptide backbone. nih.govnih.gov
Application Controlled activation/deactivation of protein function for research purposes. nih.gov

Development of Chemical Tools for Biological Systems

The ability to control biological processes with high precision in both space and time is a central goal in chemical biology. mdpi.comnih.gov Light, as an external and non-invasive trigger, provides an exceptional level of control over when and where a biological event is initiated. nih.govrug.nl Chemical tools built around photoremovable protecting groups (PPGs), often called "photocages," are instrumental in this field. mdpi.comnih.gov These PPGs temporarily inactivate a biologically active molecule, which can then be released and activated on-demand by photoirradiation. mdpi.com The ortho-nitrobenzyl moiety is one of the most extensively studied and utilized classes of PPGs due to its reliable photochemical properties. rug.nlnih.govacs.org this compound incorporates this key photochemical group into an amino acid structure, enabling its use in peptide and protein engineering.

Photocontrollable Systems for Spatiotemporal Regulation

The incorporation of 2-nitrophenylalanine (2-NPA), the core structure of this compound, into a polypeptide chain creates a photocontrollable system capable of spatiotemporal regulation. nih.govnih.gov This unnatural amino acid allows for the light-induced cleavage of the protein backbone, providing a powerful method to activate or deactivate proteins with high spatial and temporal resolution. nih.govnih.govresearchgate.net

When a peptide or protein containing a 2-NPA residue is irradiated with UV light (e.g., at 365 nm), the polypeptide backbone is cleaved specifically at the site of the unnatural amino acid. nih.gov This process occurs through a distinct photochemical reaction that results in the formation of a C-terminal carboxylate group and an N-terminal cinnoline (B1195905) ring. nih.govresearchgate.net The ability to genetically encode 2-NPA in expression systems like E. coli has broadened the applicability of this technique for both in vitro and in vivo experiments. nih.govnih.gov

This site-specific photocleavage offers a robust strategy for controlling protein function. nih.gov For instance, a biologically active peptide can be "caged" or inactivated by flanking it with other protein domains, and then released at a specific time and location within a cell or organism through targeted irradiation. nih.gov Similarly, it can be used to generate active proteins from inactive precursors, such as in the activation of zymogens. nih.gov Because 2-NPA is a close structural analog of the natural amino acid phenylalanine, its incorporation is expected to cause minimal disruption to the protein's native structure and function prior to photoactivation. nih.gov

Table 1: Research Findings on 2-Nitrophenylalanine (2-NPA) in Photocleavage

ParameterFindingSignificanceReference
Photocleavage Wavelength365 nmAllows for specific cleavage using standard UV light sources. nih.gov
Cleavage ProductsC-terminal carboxylate and N-terminal cinnoline group.Defines a specific and unusual cleavage mechanism distinct from other photocleavable amino acids. nih.govresearchgate.net
Quantum Yield (in a model peptide)0.07 ± 0.01Provides a measure of the efficiency of the photoreaction. nih.gov
Application MethodCan be chemically synthesized into peptides or genetically encoded into proteins.Offers versatility for creating photocontrollable proteins for a wide range of biological experiments. nih.govnih.gov
Primary UtilityActivating proteins from inactive precursors (e.g., zymogen activation, release of bioactive peptides).Enables precise spatiotemporal control over the generation of active biological molecules. nih.gov

Unnatural Amino Acids as Fluorescent Probes

Fluorescent probes are essential tools in biological research, enabling the visualization of molecules and processes within living systems. Unnatural amino acids (UAAs) designed to be fluorescent have become valuable for labeling peptides and proteins with minimal structural perturbation. nih.govacs.org These probes can be used to monitor protein-protein interactions, conformational changes, and localization in real-time. acs.org

Among the 20 common proteinogenic amino acids, only tryptophan, tyrosine, and phenylalanine possess intrinsic fluorescence. atlantis-press.com To expand the toolkit of fluorescent probes, various UAAs have been synthesized with diverse photophysical properties. acs.org However, this compound, or the 2-nitrophenylalanine residue itself, is not typically employed as a fluorescent probe. The primary reason is that the nitro group (-NO₂) is well-known for its tendency to act as a fluorescence quencher. researchgate.net

While some complex molecules containing nitro groups have been shown to exhibit fluorescence, the functionality of 2-nitrophenylalanine in biological applications is dominated by its photochemical reactivity leading to cleavage, not by emission of light. nih.govresearchgate.net The energy from the absorbed photon is channeled into a chemical reaction (bond breaking) rather than being re-emitted as fluorescence. In fact, the related compound 4-nitrophenylalanine has been specifically used as a quencher of tryptophan fluorescence to study protein structure. researchgate.net Therefore, the primary role of the 2-nitro-phenylalanine moiety in chemical biology is as a photo-cleavable unit for spatiotemporal control, not as a fluorescent reporter.

Advanced Analytical and Computational Studies

Spectroscopic Characterization of Boc-2-Nitro-DL-phenylalanine Derivatives

Spectroscopy provides fundamental insights into the molecular structure and electronic properties of this compound by examining the interaction of the molecule with electromagnetic radiation.

Vibrational and Electronic Spectroscopy

Vibrational Spectroscopy (FTIR/Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. For this compound, characteristic vibrational modes are expected. While specific spectra for the DL-form are not widely published, analysis of the related L-phenylalanine and D-phenylalanine provides a strong basis for interpretation. yildiz.edu.trnih.govfigshare.com

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are defining peaks for this derivative.

Boc Group Carbonyl (C=O): A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the urethane (B1682113) carbonyl.

Carboxylic Acid (COOH): A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1730 cm⁻¹, which may overlap with the Boc carbonyl peak.

Aromatic Ring (C=C): Several peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the phenyl ring.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch1500 - 1560
Nitro (Ar-NO₂)Symmetric Stretch1335 - 1370
Boc & Carboxyl (C=O)Stretch1680 - 1730
Carboxyl (O-H)Stretch2500 - 3300 (broad)
Aromatic (C=C)Ring Stretch1450 - 1600

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic nitrophenyl group is the dominant chromophore. Phenylalanine itself exhibits absorption peaks below 280 nm. researchgate.net The addition of the nitro group is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength and increasing its intensity, which is useful for quantitative analysis.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. researchgate.net For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Boc Group: A characteristic sharp singlet peak is expected around 1.4 ppm, integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.

Aliphatic Protons: The α-proton (CH adjacent to the carboxyl and amino groups) and the two β-protons (CH₂) of the phenylalanine backbone will appear as multiplets, typically between 3.0 and 4.8 ppm. Their exact chemical shifts and coupling patterns are influenced by the neighboring aromatic ring and stereochemistry.

Aromatic Protons: The protons on the 2-nitrophenyl ring will appear in the aromatic region (downfield, ~7.2-8.2 ppm). The ortho-nitro substitution breaks the symmetry of the phenyl ring, leading to a complex multiplet pattern for the four remaining aromatic protons.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms.

Boc Group: Signals for the quaternary carbon and the three equivalent methyl carbons are expected around 80 ppm and 28 ppm, respectively. The Boc carbonyl carbon appears further downfield (~155 ppm).

Phenylalanine Backbone: The carboxyl carbon (~170-175 ppm), α-carbon (~55 ppm), and β-carbon (~37 ppm) will be present.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group being significantly shifted.

Assignment¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
Boc -C(CH₃)₃~1.4 (singlet, 9H)~28 (CH₃), ~80 (quaternary C)
β-CH₂~3.2-3.5 (multiplet, 2H)~37
α-CH~4.5-4.8 (multiplet, 1H)~55
Aromatic C-H~7.2-8.2 (multiplets, 4H)~124-150
Boc C=O-~155
Carboxyl C=O-~173

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and resolving its D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. sigmaaldrich.comchemicalbook.com A reversed-phase method, typically using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an acid modifier like formic acid, is commonly employed. nih.gov Detection is usually performed with a UV detector set to the absorbance maximum of the nitrophenyl chromophore. Commercial suppliers often report purities of ≥97% or 98% as determined by this method. sigmaaldrich.comchemicalbook.com

Enantioseparation: Since the compound is a DL-racemic mixture, chiral HPLC is required to separate the D- and L-enantiomers. This is critical in pharmaceutical and biological applications where stereochemistry dictates activity. The separation is achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for resolving underivatized or N-protected amino acids. sigmaaldrich.comsigmaaldrich.com The differential interaction of the two enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.netnih.gov

ParameterPurity Assessment (Reversed-Phase)Enantioseparation (Chiral)
Stationary PhaseC18 (Octadecyl silane)Chiral Selector (e.g., Teicoplanin)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with 0.1% Formic AcidPolar-ionic or reversed-phase, e.g., Methanol/Aqueous Buffer
DetectionUV-Vis (at λₘₐₓ of nitrophenyl group)UV-Vis, Mass Spectrometry (MS)
ApplicationQuantify impurities, determine overall puritySeparate and quantify D- and L-enantiomers

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used primarily to monitor the progress of chemical reactions, such as the synthesis of this compound or its subsequent use in peptide synthesis. derpharmachemica.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase (e.g., methanol/chloroform or n-butanol/acetic acid/water), the disappearance of starting materials and the appearance of the product can be tracked over time. derpharmachemica.comreachdevices.com

Due to the presence of the UV-active nitrophenyl group, spots can be easily visualized under a UV lamp (typically at 254 nm). The retention factor (Rf) value depends on the polarity of the compound and the mobile phase composition. The introduction of the bulky, nonpolar Boc group significantly alters the Rf value compared to the unprotected 2-nitro-DL-phenylalanine.

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. The molecular weight of this compound is 310.30 g/mol . sigmaaldrich.comnih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be readily ionized to form protonated molecules [M+H]⁺ at m/z 311.3 or other adducts like [M+Na]⁺ at m/z 333.3. High-resolution mass spectrometry can confirm the elemental composition (C₁₄H₁₈N₂O₆) with high accuracy.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation, which provides valuable structural information. nih.gov Key fragmentation pathways for this compound would include:

Loss of the Boc group: A characteristic loss of the C₄H₈ (isobutylene, 56 Da) or the entire C₅H₉O₂ moiety (101 Da) is a hallmark of Boc-protected compounds.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Side-chain fragmentation: Cleavage of the bond between the α- and β-carbons can lead to fragments related to the nitrophenylmethyl group. researchgate.net

Nitro group transformations: In some MS techniques, losses corresponding to O (16 Da) or NO (30 Da) from the nitro group can be observed. nih.gov

IonFormulaExpected m/zDescription
[M+H]⁺[C₁₄H₁₉N₂O₆]⁺311.12Protonated Molecular Ion
[M+Na]⁺[C₁₄H₁₈N₂O₆Na]⁺333.10Sodium Adduct
[M+H-C₄H₈]⁺[C₁₀H₁₁N₂O₆]⁺255.06Loss of isobutylene (B52900) from Boc group
[M+H-Boc]⁺[C₉H₁₁N₂O₄]⁺211.07Loss of entire Boc group
[M+H-CO₂]⁺[C₁₃H₁₉N₂O₄]⁺267.13Loss of carbon dioxide

Computational Chemistry Approaches

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific computational studies focused solely on the compound this compound. While computational chemistry is a powerful tool for understanding molecular properties and interactions, it appears that this particular derivative of phenylalanine has not been the subject of published research in the areas of molecular docking, quantum mechanical analysis of reaction pathways, or detailed conformational and molecular dynamics simulations. The following sections reflect the absence of available data for the specified computational approaches concerning this compound.

Molecular Docking and Binding Mode Predictions

There are no available molecular docking studies in the scientific literature specifically investigating the binding of this compound to any protein or biological target. Consequently, data on its predicted binding modes, interaction energies, or key intermolecular interactions are not available.

Quantum Mechanical Calculations for Reaction Pathway Analysis

No published research could be found that employs quantum mechanical calculations to analyze the reaction pathways of this compound. As a result, there is no information regarding its transition states, activation energies, or the thermodynamic and kinetic profiles of potential chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses or molecular dynamics simulations for this compound have not been reported in the accessible scientific literature. Therefore, there is no data available on its conformational landscape, flexibility in different solvent environments, or dynamic behavior over time.

Future Directions and Emerging Research Avenues

Expansion of Synthetic Scope for Substituted Nitro-Phenylalanines

The synthesis of nitro-phenylalanine derivatives is a cornerstone for their application. While classical methods involving the nitration of phenylalanine with mixed acids are common, they often result in a mixture of isomers and byproducts. researchgate.net Future research is increasingly focused on developing more selective, efficient, and environmentally benign synthetic routes.

Key areas of development include:

Regioselective Nitration: Advanced methodologies are being explored to achieve precise control over the position of the nitro group on the phenyl ring. This includes the use of sophisticated directing groups and novel nitrating agents that can overcome the inherent electronic biases of the benzene (B151609) ring, allowing for the synthesis of ortho, meta, and para isomers with high purity. The development of greener chemical synthesis methods for p-nitrophenylalanine (pN-Phe) that avoid harsh acids is an active area of research, with some success in de novo biosynthesis in Escherichia coli. researchgate.netbiorxiv.org

Novel Protecting Group Strategies: Beyond the widely used Boc and Fmoc protecting groups, researchers are investigating alternative protecting groups that offer different lability characteristics. chemimpex.comchemimpex.comchemimpex.com This would provide chemists with a broader toolkit for orthogonal peptide synthesis and the creation of complex molecular structures.

Diversification of Functional Groups: Research is expanding to include the synthesis of phenylalanine derivatives with a wider array of functional groups in addition to the nitro group. nih.gov This includes halides, azides, alkynes, and ketones, which can serve as bioorthogonal handles for subsequent chemical modifications. nih.gov A single pyrrolysyl-tRNA synthetase mutant has been shown to genetically incorporate twelve different meta-substituted phenylalanine derivatives, including those with nitro groups, into proteins. nih.gov

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. rsc.orgbeilstein-journals.org The integration of nitro-phenylalanine derivatives into MCRs is an emerging area with significant potential.

The nitro group can play a dual role in these reactions. Its electron-withdrawing nature can activate the phenyl ring for certain transformations, while the nitro group itself can participate in reactions, for instance, as a precursor to an amino group after reduction. organic-chemistry.org One promising avenue is the use of nitro-alkanes in nitro-Mannich reactions to synthesize β-nitroamines, which are valuable synthetic building blocks. nih.gov The development of heterogeneous catalysts for these reactions further enhances their green credentials by allowing for easy catalyst recovery and reuse. nih.gov

Future research will likely focus on:

Designing Novel MCRs: Crafting new MCRs that specifically leverage the unique reactivity of Boc-2-Nitro-DL-phenylalanine and other isomers to rapidly generate libraries of complex molecules.

Stereoselective MCRs: Developing catalytic systems that can control the stereochemistry of the products formed in MCRs involving chiral nitro-phenylalanine derivatives.

Post-MCR Modifications: Exploring the subsequent transformation of the nitro group in MCR products to further increase molecular diversity.

Novel Applications in Functional Materials Science

The incorporation of nitro-phenylalanine derivatives into polymers and other materials can impart unique properties. The nitro group is known for its ability to influence electronic and optical properties, making these compounds interesting candidates for functional materials.

Current and future research directions include:

Polymer Composites: The addition of nitro-phenylalanine to polymer matrices can enhance material properties such as strength, durability, and thermal stability. chemimpex.comnano.gov These materials could find applications in coatings, adhesives, and lightweight composites for the automotive and aerospace industries. chemimpex.comnano.gov

Non-linear Optical (NLO) Materials: The significant dipole moment of the nitro group makes molecules containing it candidates for NLO materials, which are crucial for technologies like optical data storage and telecommunications.

Sensors: The nitroaromatic group can act as a recognition element for certain analytes. Materials functionalized with nitro-phenylalanine could be developed into chemical sensors for environmental monitoring or industrial process control. The nitro group of nitrophenylalanine has been shown to be a sensitive monitor for vibrational energy, making it a potential sensor for heat transfer in peptides. researchgate.netcipsm.de

Interdisciplinary Research with Biophysics and Nanotechnology

The interface of chemistry, biology, and materials science offers exciting opportunities for this compound. Its structural similarity to natural phenylalanine allows it to be incorporated into biological systems, while its unique functionalities open doors for biophysical studies and nanotechnological applications.

Emerging interdisciplinary avenues include:

Biophysical Probes: 4-Nitro-L-phenylalanine has been used as an infrared probe to investigate local protein environments. researchgate.net The vibrational frequency of the nitro group is sensitive to its surroundings, providing insights into protein structure and dynamics. researchgate.net It also acts as a fluorescence quencher, which can be used to study protein folding and interactions in a distance-dependent manner. researchgate.net

Nanoparticle Functionalization: Amino acids are used to cap and stabilize nanoparticles, influencing their properties and biocompatibility. nih.gov Functionalizing gold or other metallic nanoparticles with nitro-phenylalanine could lead to novel nanomaterials with tailored optical and electronic properties for applications in sensing, catalysis, and biomedical imaging. nih.govnus.edu.sg

Drug Delivery Systems: The unique properties of nitro-phenylalanine can be leveraged in the design of targeted drug delivery systems. chemimpex.com Its incorporation into peptides or polymers can influence their self-assembly into nanostructures, such as fibrils and spherical nanoparticles, which can encapsulate and deliver therapeutic agents. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can provide deep insights into the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials and processes.

For this compound, computational modeling can be applied to:

Predict Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of synthetic transformations involving nitro-phenylalanine derivatives.

Design Functional Materials: Molecular dynamics simulations can predict how the incorporation of nitro-phenylalanine will affect the bulk properties of polymers and other materials, allowing for the in-silico design of materials with desired characteristics.

Simulate Biological Interactions: Docking studies and molecular dynamics simulations can be used to understand how peptides containing nitro-phenylalanine interact with biological targets like enzymes and receptors, aiding in the design of new therapeutic agents. chemimpex.com

By combining computational predictions with experimental validation, researchers can significantly streamline the development of new applications for this compound and its derivatives.

Data Tables

Table 1: Summary of Emerging Research Areas and Potential Impacts

Research AreaKey FocusPotential Impact
Expanded Synthesis Regioselective nitration, novel protecting groups, functional group diversification.Increased availability of diverse nitro-phenylalanine building blocks for research and development.
Multi-component Reactions Design of novel and stereoselective MCRs, post-MCR modifications.Rapid generation of complex molecular libraries for drug discovery and materials science.
Functional Materials Polymer composites, non-linear optical materials, chemical sensors.Development of advanced materials with enhanced mechanical, optical, and sensing properties.
Biophysics & Nanotechnology Biophysical probes, nanoparticle functionalization, drug delivery systems.New tools for studying biological systems and advanced nanomaterials for biomedical applications.
Computational Modeling Predictive reaction outcomes, material design, simulation of biological interactions.Accelerated discovery and optimization of new synthetic methods, materials, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-2-Nitro-DL-phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of Boc-protected phenylalanine. Key steps include:

  • Amino group protection : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group of DL-phenylalanine under anhydrous conditions, often with Boc anhydride and a base like triethylamine .
  • Nitration : Introduce the nitro group at the 2-position via electrophilic aromatic substitution. Reaction conditions (e.g., nitric acid concentration, temperature, and solvent) must be optimized to avoid over-nitration or decomposition .
  • Purification : Column chromatography or recrystallization (using cold solvents like ethyl acetate/hexane mixtures) is critical for isolating the product with >95% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and nitro group position (aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C14H18N2O6C_{14}H_{18}N_2O_6, with isotopic patterns consistent with nitro and Boc groups .
  • Melting Point Analysis : Compare observed mp (e.g., 86–88°C for Boc-D-phenylalanine derivatives) with literature values to assess crystallinity and purity .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Shield from UV light to avoid nitro group degradation; use amber glassware for long-term storage .
  • Solubility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for experimental workflows requiring dissolution .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral analysis techniques are most effective?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate D/L enantiomers. Monitor retention times and peak symmetry .
  • Circular Dichroism (CD) : Compare CD spectra with known enantiomers to identify contamination thresholds (e.g., <2% impurity acceptable for peptide synthesis) .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich a specific enantiomer .

Q. What strategies mitigate contradictory data in studies involving this compound’s reactivity under basic conditions?

  • Methodological Answer :

  • Controlled Kinetic Studies : Perform pH-dependent stability assays (pH 7–12) to monitor Boc group hydrolysis rates via HPLC. Discrepancies may arise from solvent polarity or trace metal catalysts .
  • Computational Modeling : Use density functional theory (DFT) to simulate nitro group electronic effects on Boc cleavage pathways. Validate predictions with experimental activation energy measurements .
  • Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., IUPAC guidelines) to isolate methodological vs. compound-specific variability .

Q. How can isotopic labeling (e.g., 13C^{13}C, 2H^2H) of this compound enhance mechanistic studies in peptide synthesis?

  • Methodological Answer :

  • Isotope Placement : Label the α-carbon (13C^{13}C) or aromatic ring (2H^2H) to track incorporation into peptides via NMR or mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_{H}/k_{D} ratios during coupling reactions to elucidate rate-determining steps (e.g., acylation vs. deprotection) .
  • Metabolic Tracing : Use 15N^{15}N-labeled Boc derivatives in cell-based studies to monitor nitro group reduction pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported nitro group electronic effects on Boc deprotection kinetics?

  • Methodological Answer :

  • Systematic Variable Isolation : Test deprotection rates (e.g., with TFA) while controlling for solvent (DCM vs. dioxane), temperature, and nitro group orientation (ortho vs. para) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) to identify consensus trends .
  • Peer Collaboration : Share raw datasets (e.g., reaction kinetics curves) via open-access platforms for independent validation .

Experimental Design Best Practices

Q. What frameworks (e.g., PICO, FINER) are most applicable for designing rigorous studies on this compound?

  • Methodological Answer :

  • PICO Framework : Define P opulation (e.g., peptide chains), I ntervention (this compound incorporation), C omparison (other nitro-amino acids), and O utcome (coupling efficiency/stability) .
  • FINER Criteria : Ensure projects are F easible (scale <5g), I nteresting (novel nitro group applications), N ovel (uncharted mechanistic insights), E thical (waste disposal compliance), and R elevant (therapeutic peptide engineering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.